molecular formula C11H14N2O3 B8573060 (2-Nitrophenyl)(tetrahydropyran-4-yl)amine

(2-Nitrophenyl)(tetrahydropyran-4-yl)amine

Cat. No. B8573060
M. Wt: 222.24 g/mol
InChI Key: RBIWXWIGMVKMIH-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (2-nitrophenyl)(tetrahydropyran-4-yl)amine (1.58 g, 7.09 mmol) and 10% Pd/C (400 mg) in EtOAc (30 mL) was degassed with a stream of nitrogen and stirred at RT under a hydrogen atmosphere for 3 days. The suspension was then filtered through a pad of celite and the filtrate was concentrated in vacuo affording N-(Tetrahydropyran-4-yl)benzene-1,2-diamine as a colourless oil (quantitative). 1H NMR (CDCl3, 400 MHz): δ 6.83-6.64 (4H, m), 4.01 (2H, d, J=11.69 Hz), 3.57-3.41 (3H, m), 3.40-3.19 (3H, bs), 2.08-1.99 (2H, m), 1.59-1.46 (2H, m).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)([O-])=O>CCOC(C)=O.[Pd]>[O:14]1[CH2:13][CH2:12][CH:11]([NH:10][C:5]2[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a hydrogen atmosphere for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O1CCC(CC1)NC=1C(=CC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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